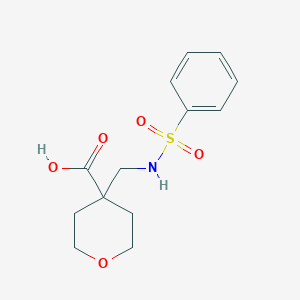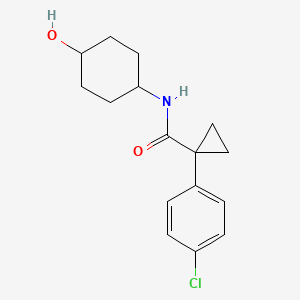
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C14H19NO5S It is characterized by the presence of a benzenesulfonamide group attached to an oxane ring, which also contains a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid typically involves the reaction of benzenesulfonyl chloride with oxane-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of benzenesulfonyl chloride with oxane-4-carboxylic acid:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Methylbenzene)sulfonamidomethyl]oxane-4-carboxylic acid: Similar structure with a methyl group on the benzene ring.
4-(Benzyloxy)oxane-4-carboxylic acid: Contains a benzyloxy group instead of a benzenesulfonamide group.
Uniqueness
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase and potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
IUPAC Name |
4-(benzenesulfonamidomethyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-12(16)13(6-8-19-9-7-13)10-14-20(17,18)11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMPLQYBZWBRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646859.png)
![4-[(Thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646866.png)
![4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646874.png)
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646896.png)
![4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646902.png)
![4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646903.png)
![4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646911.png)
![4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)
![4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)
![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)

![4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646949.png)
![1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646959.png)
